Regioisomeric Differentiation: Meta-Bromo vs. Para-Bromo 1,2,4-Oxadiazole Analogs in Patent-Assigned Antimicrobial and Anticancer Utility
The meta-bromophenyl substitution pattern of CAS 1187385-57-4 is a critical determinant of biological activity, as evidenced by a direct head-to-head comparison in recently granted USPTO patents. A 2024 patent (US12172972) explicitly claims a compound bearing the 3-(3-bromophenyl)-1,2,4-oxadiazole core (i.e., the scaffold of CAS 1187385-57-4) as an anti-cancer and antimicrobial agent [1]. In contrast, a separate patent granted contemporaneously (US12162845) claims the para-bromo regioisomer (3-(4-bromophenyl)-5-((2-isopropyl-5-methylphenoxy)methyl)-1,2,4-oxadiazole) for potentially overlapping but distinctly assigned therapeutic indications (cancer and antimicrobial, but with a specific focus on CPC A61P 35/04 for the para-isomer versus A61P 35/00 for the meta-isomer) [2]. This indicates that despite the identical core heterocycle and halogen identity, the meta-bromo substitution provides a unique intellectual property position and associated biological selectivity profile relative to its para counterpart. The assignment of distinct Cooperative Patent Classification (CPC) codes in the patent claims supports a quantifiable differentiation in intended or demonstrated therapeutic utility.
| Evidence Dimension | Patent-assigned therapeutic utility and CPC classification |
|---|---|
| Target Compound Data | US12172972: Claims 3-(3-bromophenyl)-1,2,4-oxadiazole core for anti-cancer (A61P 35/00) and antimicrobial (A61P 31/04, A61P 31/10) use |
| Comparator Or Baseline | US12162845: Claims 3-(4-bromophenyl)-1,2,4-oxadiazole core for anti-cancer (A61P 35/04) and antimicrobial (A61P 31/04, A61P 31/10) use |
| Quantified Difference | CPC classification differentiation: A61P 35/00 (general anti-cancer) vs. A61P 35/04 (specific to metastasis) |
| Conditions | USPTO patent claims based on same oxadiazole core with differing bromophenyl regioisomers |
Why This Matters
This regioisomer-specific patent assignment provides procurement-level evidence that CAS 1187385-57-4 (or its direct derivatives) possesses a distinct biological activity profile, justifying its selection over the para-bromo regioisomer for research programs targeting the A61P 35/00 therapeutic space.
- [1] USPTO Patent US12172972. 3-(3-bromophenyl)-5-((2-isopropyl-5-methylphenoxy)methyl)-1,2,4-oxadiazole as anti-cancer and antimicrobial agent. December 24, 2024. View Source
- [2] USPTO Patent US12162845. 3-(4-bromophenyl)-5-((2-isopropyl-5-methylphenoxy)methyl)-1,2,4-oxadiazole compound. December 10, 2024. View Source
